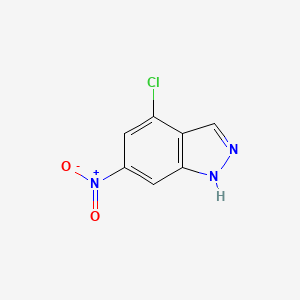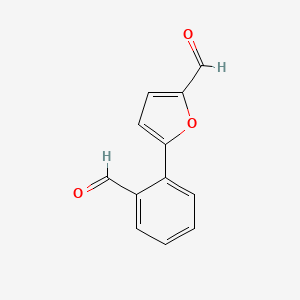
5-(2-Formylphenyl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Formylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H8O3. It is a derivative of furan, a heterocyclic compound containing a ring structure composed of one oxygen and four carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Formylphenyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. This reaction introduces formyl groups into the furan ring, resulting in the formation of the desired compound .
Another method involves the use of furan and 2-formylphenylboronic acid in a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The Vilsmeier-Haack reaction, due to its simplicity and high yield, is often preferred for industrial applications. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to ensure efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Formylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(2-Carboxyphenyl)furan-2-carboxylic acid.
Reduction: 5-(2-Hydroxymethylphenyl)furan-2-carbinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(2-Formylphenyl)furan-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(2-Formylphenyl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological processes and pathways, making the compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: A simpler aldehyde derivative of furan, commonly used as a starting material in organic synthesis.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of renewable chemicals and materials.
Furan-2,5-dicarbaldehyde: A compound with two aldehyde groups, used in the synthesis of polymers and other advanced materials.
Uniqueness
5-(2-Formylphenyl)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a phenyl group with formyl substituents. This structure imparts distinct chemical reactivity and potential for diverse applications compared to simpler furan derivatives .
Propriétés
Formule moléculaire |
C12H8O3 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
5-(2-formylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H8O3/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-8H |
Clé InChI |
IAOIRJFCSFEPEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


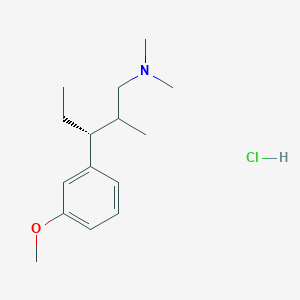
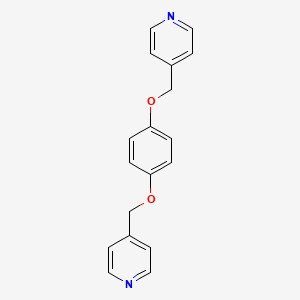
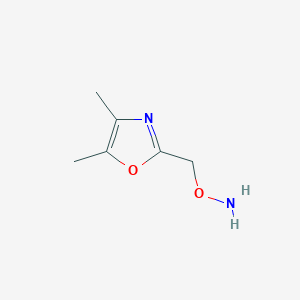
![2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile](/img/structure/B11764148.png)
![(NZ)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11764149.png)
![3-Azabicyclo[3.2.0]heptan-6-ylmethanol](/img/structure/B11764156.png)
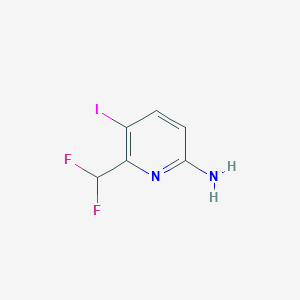
![2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11764164.png)



![6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid](/img/structure/B11764185.png)

